molecular formula C12H16BF5O2S B1433730 4,4,5,5-Tetramethyl-2-(m-pentafluorosulfanylbenzene)-1,3,2-dioxaborolane CAS No. 1286278-35-0

4,4,5,5-Tetramethyl-2-(m-pentafluorosulfanylbenzene)-1,3,2-dioxaborolane

Cat. No.: B1433730
CAS No.: 1286278-35-0
M. Wt: 330.13 g/mol
InChI Key: ISODYTWOQOJZFY-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(m-pentafluorosulfanylbenzene)-1,3,2-dioxaborolane is a fluorinated building block widely used in organic synthesis. This compound is particularly valuable due to its ability to participate in Suzuki cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .

Mechanism of Action

Target of Action

The primary target of 3-([Pentafluorothio)benzeneboronic acid, pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronate ester, which is generally used in metal-catalyzed carbon-carbon bond formation reactions .

Mode of Action

The compound interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organohalide with the boronate ester in the presence of a palladium catalyst . The palladium catalyst facilitates the transmetalation process, where the boronate ester is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by 3-([Pentafluorothio)benzeneboronic acid, pinacol ester . This reaction allows for the formation of larger molecular scaffolds, which are essential in various areas of organic synthesis .

Pharmacokinetics

The reaction conditions are exceptionally mild and functional group tolerant, contributing to the compound’s stability and reactivity .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of larger molecular structures . This is particularly valuable in organic synthesis, where the creation of complex molecular architectures is often required .

Action Environment

The efficacy and stability of 3-([Pentafluorothio)benzeneboronic acid, pinacol ester are influenced by the reaction conditions of the Suzuki-Miyaura cross-coupling . The reaction is known for its mild and functional group tolerant conditions, which can impact the compound’s performance . Additionally, the presence of a palladium catalyst is crucial for the transmetalation process .

Biochemical Analysis

Biochemical Properties

3-([Pentafluorothio)benzeneboronic acid, pinacol ester plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The compound is utilized in Suzuki-Miyaura coupling reactions, where it reacts with organohalides to form larger molecular structures. This interaction is crucial for the synthesis of complex organic molecules .

Molecular Mechanism

At the molecular level, 3-([Pentafluorothio)benzeneboronic acid, pinacol ester exerts its effects through binding interactions with biomolecules. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium complexes, facilitating the formation of carbon-carbon bonds. This process involves the transfer of the boronic ester group to the palladium catalyst, enabling the coupling reaction to proceed efficiently .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 3-([Pentafluorothio)benzeneboronic acid, pinacol ester are important considerations. The compound is generally stable under standard storage conditions, but its reactivity can be influenced by factors such as temperature and pH. Long-term effects on cellular function have not been extensively studied, but the compound’s stability suggests it can be used reliably in various synthetic applications .

Metabolic Pathways

3-([Pentafluorothio)benzeneboronic acid, pinacol ester is involved in metabolic pathways related to organic synthesis. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. The compound’s role in Suzuki-Miyaura coupling reactions highlights its importance in synthetic chemistry, where it contributes to the construction of complex molecular structures .

Subcellular Localization

The subcellular localization of 3-([Pentafluorothio)benzeneboronic acid, pinacol ester has not been extensively studied. Its involvement in synthetic reactions suggests it may localize to specific cellular compartments where these reactions occur. Targeting signals or post-translational modifications could direct the compound to specific organelles, influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(m-pentafluorosulfanylbenzene)-1,3,2-dioxaborolane typically involves the reaction of pentafluorothiobenzene with boronic acid derivatives under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized for scalability, including temperature control, pressure regulation, and efficient mixing .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(m-pentafluorosulfanylbenzene)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides. Substitution reactions typically yield a variety of substituted benzene derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-(m-pentafluorosulfanylbenzene)-1,3,2-dioxaborolane is unique due to the presence of the pentafluorothio group, which provides distinct electronic and steric properties. This makes it particularly useful in the synthesis of fluorinated organic molecules and in applications requiring high stability and reactivity .

Properties

IUPAC Name

pentafluoro-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF5O2S/c1-11(2)12(3,4)20-13(19-11)9-6-5-7-10(8-9)21(14,15,16,17)18/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISODYTWOQOJZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286278-35-0
Record name 3-([Pentafluorothio)benzeneboronic acid, pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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